![molecular formula C11H16O B14515501 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one CAS No. 62594-31-4](/img/structure/B14515501.png)
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one is a bicyclic ketone with the molecular formula C10H14O. It is a derivative of pinane and is known for its unique structure, which includes a bicyclo[3.1.1]heptane ring system with a ketone functional group at the 3-position and a methylidene group at the 4-position .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the acid-catalyzed cyclization of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-one derivatives . The reaction conditions often include the use of sulfuric acid or other strong acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as essential oils, where it is found in small quantities. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions that ensure high yield and purity .
化学反応の分析
Types of Reactions
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one has several applications in scientific research:
作用機序
The mechanism of action of 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, while the methylidene group can undergo electrophilic addition reactions .
類似化合物との比較
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: A closely related compound with similar structural features but lacking the methylidene group.
Isopinocamphone: Another bicyclic ketone with a similar ring system but different functional groups.
β-Pinene: A bicyclic monoterpene with a similar carbon skeleton but different functional groups.
特性
CAS番号 |
62594-31-4 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
2,6,6-trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C11H16O/c1-6-8-5-9(11(8,3)4)7(2)10(6)12/h7-9H,1,5H2,2-4H3 |
InChIキー |
RZNAKUUCNJACII-UHFFFAOYSA-N |
正規SMILES |
CC1C2CC(C2(C)C)C(=C)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


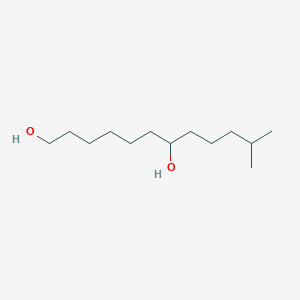
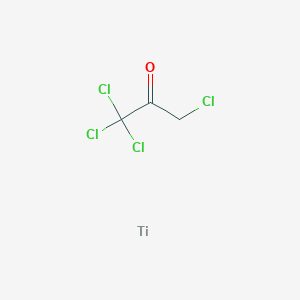
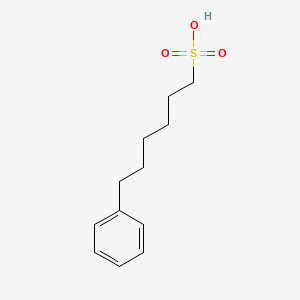
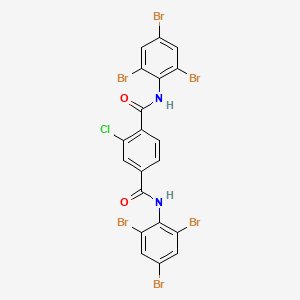
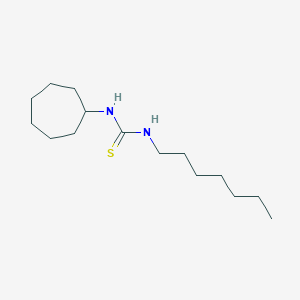
![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
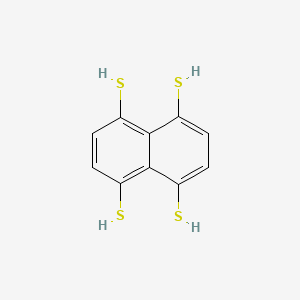
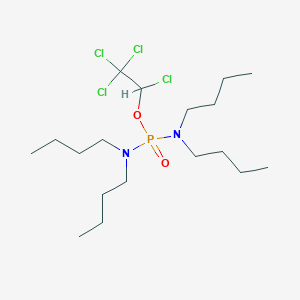
![4-[(4-Methylphenyl)ethynyl]benzonitrile](/img/structure/B14515480.png)
![N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515493.png)
![1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one](/img/structure/B14515504.png)
